Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Ethyl 9-hydroxy-3-azabicyclo[331]nonane-1-carboxylate is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of solvents like dioxane and catalysts such as methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with reagents like hydrazine hydrate to form oximes, hydrazones, and azines.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)CuI(OTf) as catalysts.
Reduction: Sodium tetrahydridoborate in anhydrous conditions.
Substitution: Hydrazine hydrate under reflux conditions.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Oximes, hydrazones, and azines.
Scientific Research Applications
Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate .
- tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate .
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane .
Uniqueness
Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxy group, which can participate in hydrogen bonding and other interactions. This makes it a versatile compound for various applications in synthesis and research.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(14)11-5-3-4-8(9(11)13)6-12-7-11/h8-9,12-13H,2-7H2,1H3 |
InChI Key |
KNXGRMAQUAEHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1O)CNC2 |
Origin of Product |
United States |
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